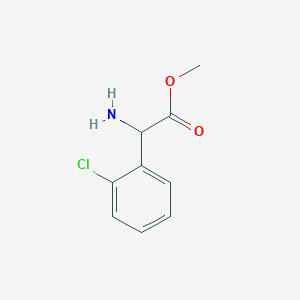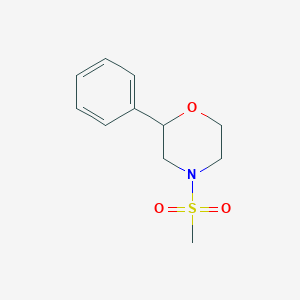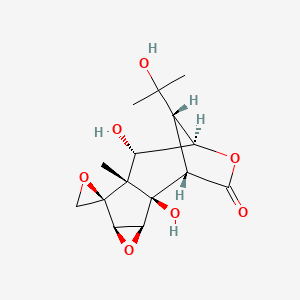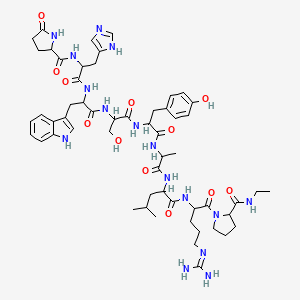
Methyl-2-amino-2-(2-chlorphenyl)acetat
Übersicht
Beschreibung
Synthesis Analysis
The optimized synthesis of Methyl 2-amino-2-(2-chlorophenyl)acetate involves reacting alpha-amino(2-chlorophenyl)acetic acid with methanol and thionyl chloride under specific conditions, achieving a high yield of 98% (Wang Guo-hua, 2008). Another approach includes esterification and optical resolution from racemic 2-amino-2-(2-chlorophenyl)acetic acid, leading to its successful use in synthesizing critical intermediates for pharmaceuticals (Hu Jia-peng, 2012).
Molecular Structure Analysis
The molecular structure of Methyl 2-amino-2-(2-chlorophenyl)acetate and related compounds has been characterized through various spectroscopic techniques. For instance, a study detailed the crystal structure of a derivative, highlighting the inclined orientation of the chlorophenyl ring to the pyridine ring, with molecules linked by hydrogen bonds forming inversion dimers (J. Mague et al., 2017).
Chemical Reactions and Properties
Derivatives of Methyl 2-amino-2-(2-chlorophenyl)acetate undergo several chemical reactions, including esterification, hydrazinolysis, and cyclization, which are essential for synthesizing a wide range of pharmaceuticals. These reactions have been explored for their potential anti-inflammatory effects and relationships between chemical structure and pharmacological activity (T. Jakóbiec et al., 1979).
Physical Properties Analysis
The physical properties of Methyl 2-amino-2-(2-chlorophenyl)acetate derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various chemical syntheses and pharmaceutical formulations. These properties are often determined through experimental studies involving spectroscopy and crystallography.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, play a vital role in the compound's application in synthesis reactions and its behavior in biological systems. The synthesis and structural characterization of triorganotin(IV) complexes offer insights into the compound's utility in creating polymers and potential drug molecules (T. Baul et al., 2002).
Wissenschaftliche Forschungsanwendungen
C9H10ClNO2 C_9H_{10}ClNO_2 C9H10ClNO2
, hat eine Vielzahl von Anwendungen in verschiedenen Forschungsbereichen.Organische Synthese
Methyl-2-amino-2-(2-chlorphenyl)acetat: wird als Zwischenprodukt in der organischen Synthese verwendet. Seine Struktur ermöglicht die Einführung der 2-Chlorphenylgruppe in andere Moleküle, was für die Synthese von Verbindungen mit spezifischen pharmakologischen Eigenschaften von Vorteil sein kann {svg_1}.
Pharmazeutische Forschung
In der pharmazeutischen Forschung dient diese Verbindung als Baustein für die Entwicklung neuer Medikamente. Sie kann verwendet werden, um Moleküle zu erzeugen, die bestimmte Rezeptoren oder Enzyme im Körper angreifen, was möglicherweise zu Behandlungen für Krankheiten wie Krebs oder neurologische Erkrankungen führt {svg_2}.
Materialwissenschaft
Die einzigartigen Eigenschaften der Verbindung machen sie für die Verwendung in der Materialwissenschaft geeignet, insbesondere bei der Synthese neuer Polymere oder Beschichtungen, die eine bestimmte Beständigkeit gegen Chemikalien oder Temperaturen erfordern {svg_3}.
Analytische Chemie
This compound: kann als Standard oder Reagenz in der analytischen Chemie verwendet werden, um Geräte zu kalibrieren oder neue analytische Methoden zur Erkennung spezifischer Substanzen in komplexen Gemischen zu entwickeln {svg_4}.
Chirale Chemie
Aufgrund ihrer chiralen Natur ist diese Verbindung im Bereich der asymmetrischen Synthese von Bedeutung. Sie kann verwendet werden, um enantiomerenreine Substanzen zu erzeugen, die für die Herstellung bestimmter Arzneimittel unerlässlich sind {svg_5}.
Biochemische Forschung
In der biochemischen Forschung kann die Verbindung verwendet werden, um Enzym-Substrat-Wechselwirkungen zu untersuchen, insbesondere bei Enzymen, die die Chlorphenylgruppe erkennen. Dies kann Einblicke in Enzymmechanismen liefern und die Entwicklung von Enzyminhibitoren unterstützen {svg_6}.
Landwirtschaftliche Chemie
Diese Verbindung könnte Anwendungen in der landwirtschaftlichen Chemie haben, beispielsweise bei der Synthese neuer Pestizide oder Herbizide, die die Chlorphenylgruppe enthalten, die für ihre biologische Aktivität gegen bestimmte Schädlinge bekannt ist {svg_7}.
Umweltwissenschaften
Schließlich könnte This compound in den Umweltwissenschaften bei der Entwicklung von Sensoren oder Assays für den Nachweis von Umweltverschmutzungen verwendet werden, die ähnliche Strukturen wie die Chlorphenylgruppe aufweisen {svg_8}.
Safety and Hazards
Wirkmechanismus
Methyl 2-amino-2-(2-chlorophenyl)acetate, also known as Methyl Amino(2-chlorophenyl)acetate, is a compound of interest in the field of medicinal chemistry.
Mode of Action
The mode of action of Methyl 2-amino-2-(2-chlorophenyl)acetate remains unclear due to the lack of experimental data. The compound’s interaction with its targets and the resulting changes at the molecular and cellular levels are subjects of ongoing research .
Biochemical Pathways
Given the compound’s structural similarity to other bioactive indole derivatives, it may potentially influence a variety of biological activities .
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially affect the compound’s activity .
Eigenschaften
IUPAC Name |
methyl 2-amino-2-(2-chlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWOZNRDJNWTPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801285352 | |
| Record name | Methyl α-amino-2-chlorobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141109-13-9 | |
| Record name | Methyl α-amino-2-chlorobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141109-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl α-amino-2-chlorobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1180650.png)

